N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a nitrobenzamide group, and a phenyl group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets can vary depending on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some thiazole derivatives have been found to play a role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . Others have demonstrated potent effects on prostate cancer .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the nitrobenzamide group via nitration and subsequent amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Industrial methods also emphasize the optimization of reaction conditions to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-aminobenzamide
- N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-chlorobenzamide
- N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide
Comparison: Compared to these similar compounds, N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo specific redox reactions that are not possible with the amino, chloro, or methoxy derivatives, making it a valuable compound for certain applications.
Properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-17(26-19(21-13)15-5-3-2-4-6-15)11-12-20-18(23)14-7-9-16(10-8-14)22(24)25/h2-10H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYZVHVSMQJJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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